Home > Products > Screening Compounds P94743 > Glycoprotein IIb Fragment (300-312)
Glycoprotein IIb Fragment (300-312) - 155114-45-7

Glycoprotein IIb Fragment (300-312)

Catalog Number: EVT-1473685
CAS Number: 155114-45-7
Molecular Formula: C57H94N18O18
Molecular Weight: 1319.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycoprotein IIb Fragment (300-312) is a peptide derived from the glycoprotein IIb subunit of the integrin αIIbβ3 complex, which plays a crucial role in platelet aggregation and adhesion. This fragment consists of amino acids 300 to 312 of the glycoprotein IIb sequence, and it is significant for understanding the mechanisms of platelet function and the development of antiplatelet therapies.

Source

Glycoprotein IIb is primarily found in human platelets, where it forms a heterodimer with glycoprotein IIIa. This complex is essential for platelet aggregation during hemostasis and thrombosis. The glycoprotein IIb fragment can be synthesized in vitro for research purposes, allowing scientists to study its properties and functions in detail.

Classification

Glycoprotein IIb belongs to the integrin family, specifically classified as an integrin α subunit. It is involved in cellular adhesion processes, particularly in the context of blood coagulation. The full glycoprotein IIb/IIIa complex is classified as a receptor that mediates interactions between platelets and other cells or extracellular matrix components.

Synthesis Analysis

Methods

The synthesis of Glycoprotein IIb Fragment (300-312) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain attached to a solid support. Once the desired sequence is achieved, the peptide is cleaved from the support and purified.
  2. Recombinant DNA Technology: By cloning the gene encoding the glycoprotein IIb fragment into an expression vector, researchers can produce the peptide in host cells such as bacteria or yeast. This method allows for post-translational modifications that may be necessary for proper folding and functionality.

Technical Details

  • Solid-Phase Synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid coupling and deprotection steps.
  • Recombinant Expression: Involves transformation of competent cells with plasmids containing the glycoprotein IIb DNA sequence, followed by induction with IPTG (isopropyl β-D-thiogalactopyranoside) for protein expression.
Molecular Structure Analysis

Structure

The Glycoprotein IIb Fragment (300-312) has a specific amino acid sequence: Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu. The molecular weight of this fragment is approximately 1,225 Da, with a molecular formula of C57H94N18O18 .

Data

The fragment's structure plays a critical role in its interaction with ligands such as fibrinogen during platelet aggregation processes. The presence of specific residues within this sequence contributes to its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

Glycoprotein IIb Fragment (300-312) participates in several biochemical reactions, primarily involving ligand binding and conformational changes upon activation.

  1. Ligand Binding: The fragment interacts with fibrinogen and other adhesive proteins, facilitating platelet aggregation.
  2. Conformational Changes: Upon ligand binding, glycoprotein IIb undergoes structural alterations that enhance its affinity for fibrinogen.

Technical Details

The binding interactions are typically studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA), which allow for real-time observation of binding kinetics.

Mechanism of Action

Process

The mechanism by which Glycoprotein IIb Fragment (300-312) functions involves several steps:

  1. Activation: Platelet activation triggers conformational changes in glycoproteins IIb/IIIa.
  2. Ligand Binding: The activated receptor binds fibrinogen or von Willebrand factor.
  3. Aggregation: This binding leads to cross-linking of platelets, promoting aggregation and thrombus formation.

Data

Studies have shown that inhibition of glycoprotein IIb/IIIa can significantly reduce thrombus formation, highlighting its potential as a therapeutic target in cardiovascular diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The fragment is typically available as a white to off-white powder.
  • Solubility: It is soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The peptide is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • Purity: Analytical methods such as high-performance liquid chromatography (HPLC) are used to assess purity levels before use in experiments.
Applications

Scientific Uses

Glycoprotein IIb Fragment (300-312) has several applications in biomedical research:

  1. Platelet Function Studies: It serves as a model system to investigate platelet aggregation mechanisms.
  2. Drug Development: The fragment aids in screening potential antiplatelet agents by analyzing their effects on glycoprotein interactions.
  3. Diagnostics: It can be used in assays to measure platelet function or diagnose disorders related to platelet aggregation.
Introduction to Glycoprotein IIb/IIIa in Platelet Biology

Biochemical Context of Integrin αIIbβ3 (GPIIb/IIIa)

Integrin αIIbβ3 (GPIIb/IIIa) is the most abundant platelet surface receptor, with approximately 50,000–100,000 copies per platelet [8]. As a member of the β3 integrin subfamily, it consists of noncovalently associated αIIb (GPIIb) and β3 (GPIIIa) subunits, each featuring large extracellular domains, single-pass transmembrane regions, and short cytoplasmic tails [3] [8]. This heterodimer functions as a prototypical bidirectional signaling receptor: in resting platelets, it adopts a bent, inactive conformation with low ligand affinity. Upon platelet activation via agonists (e.g., ADP, thrombin), intracellular signals induce a conformational shift to an extended, high-affinity state [5] [8]. The primary physiological ligands for activated αIIbβ3 include fibrinogen, von Willebrand factor (vWF), and fibronectin. Fibrinogen binding is particularly crucial as it enables cross-linking of platelets during aggregation—a fundamental process in hemostasis and thrombosis [3] [8]. Genetic deficiencies in αIIb or β3 subunits result in Glanzmann thrombasthenia, characterized by severely impaired platelet aggregation and bleeding diathesis [4] [8].

Table 1: Core Characteristics of Integrin αIIbβ3

PropertyDescription
Receptor NameIntegrin αIIbβ3 (GPIIb/IIIa)
Platelet Copy Number50,000–100,000 copies per platelet [8]
Subunit CompositionαIIb (GPIIb) and β3 (GPIIIa) subunits
Primary LigandsFibrinogen, von Willebrand factor, fibronectin
Activation TriggerAgonist-induced inside-out signaling (e.g., ADP, thrombin)
Biological RoleMediates platelet aggregation and thrombus formation
Dysfunction ConsequenceGlanzmann thrombasthenia (bleeding disorder) [4]

Structural and Functional Significance of the GPIIb Subunit

The GPIIb subunit (αIIb) is a 120 kDa glycoprotein that undergoes post-translational cleavage into disulfide-linked heavy (110 kDa) and light (23 kDa) chains [4]. Its extracellular domain contains a β-propeller region responsible for ligand recognition, while the transmembrane and cytoplasmic segments participate in inside-out signal transduction [8] [10]. Crucially, the GPIIb subunit harbors specific functional domains essential for αIIbβ3’s ligand-binding specificity. Unlike the closely related integrin αvβ3 (which shares the β3 subunit), αIIbβ3 exhibits distinct peptide recognition patterns and ligand affinity profiles [2] [3]. Biochemical analyses reveal that GPIIb contains four N-glycosylation sites in its heavy chain and one in its light chain, predominantly bearing complex-type glycans. This glycosylation pattern contrasts with GPIIIa, which carries high-mannose glycans, influencing receptor stability and possibly ligand accessibility [4]. The cytoplasmic tail of GPIIb interacts with intracellular adaptors (e.g., talin, kindlin) during inside-out activation, initiating conformational changes that propagate to the extracellular ligand-binding domain [8].

Historical Discovery of GPIIb Fragment (300–312) as a Ligand-Binding Domain

The Glycoprotein IIb Fragment (300–312) was identified through systematic efforts to map the ligand-binding regions of αIIbβ3. Early work demonstrated that synthetic peptides mimicking fibrinogen sequences (e.g., γ-chain dodecapeptide) could inhibit fibrinogen binding to platelets [10]. This prompted investigations into complementary sequences on αIIbβ3. In 1992, Taylor and Gartner identified that the peptide H-Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu-OH (corresponding to residues 300–312 of GPIIb) potently inhibited platelet aggregation and adhesion to fibrinogen, fibronectin, vitronectin, and vWF [1]. Key findings included:

  • The fragment inhibited washed human platelet aggregation at micromolar concentrations [1].
  • It specifically disrupted ligand binding to activated αIIbβ3 without affecting αvβ3-mediated adhesion [2] [10].
  • Structure-activity studies revealed that the Arg-His-Asp (RHD) sequence within the fragment was critical for functional activity, acting as a structural mimic of the RGD motifs found in physiological ligands [1] [10].This discovery positioned residues 300–312 as a pivotal ligand-binding interface within the GPIIb β-propeller domain, offering a tool to probe integrin function.

Table 2: Key Properties of Glycoprotein IIb Fragment (300–312)

PropertyDescription
Amino Acid SequenceH-Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu-OH (GDGRHDLLVGAPL) [1] [9]
Molecular FormulaC₅₇H₉₄N₁₈O₁₈
Molecular Weight1319.48 g/mol [1]
Peptide Length13 amino acids
Purity (HPLC)>95–97.7% [1] [9]
Critical Functional MotifArg-His-Asp (RHD) at positions 4–6 [1] [10]

Properties

CAS Number

155114-45-7

Product Name

Glycoprotein IIb Fragment (300-312)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C57H94N18O18

Molecular Weight

1319.487

InChI

InChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1

InChI Key

SLXVRZSKJITZRV-MEUOEAALSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.